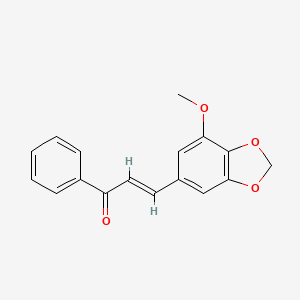![molecular formula C20H11Cl2FN2O2 B15000900 N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide CAS No. 955315-08-9](/img/structure/B15000900.png)
N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of dichloro and fluorobenzamide groups in the structure enhances its chemical reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide typically involves the following steps:
Formation of 5,7-dichloro-1,3-benzoxazole: This can be achieved by reacting 3,5-dichloroaniline with a suitable reagent such as phosgene or triphosgene to form the corresponding isocyanate, which is then cyclized to form the benzoxazole ring.
Coupling Reaction: The 5,7-dichloro-1,3-benzoxazole is then coupled with 3-fluorobenzoic acid or its derivatives using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The presence of chlorine and fluorine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzoxazole ring and the amide group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Acidic conditions (HCl or H2SO4) or basic conditions (NaOH or KOH) in aqueous medium.
Major Products Formed
Substitution: Formation of substituted derivatives with different nucleophiles.
Oxidation: Formation of oxidized products such as carboxylic acids or ketones.
Reduction: Formation of reduced products such as amines or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
科学研究应用
N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial, antifungal, and anticancer agent due to its ability to interact with various biological targets.
Biological Studies: Used in research to understand the mechanisms of action of benzoxazole derivatives and their interactions with biological macromolecules.
Chemical Biology: Employed as a probe to study enzyme activities and protein-ligand interactions.
Industrial Applications: Potential use in the development of new materials with specific chemical properties, such as polymers and coatings.
作用机制
The mechanism of action of N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
相似化合物的比较
Similar Compounds
1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline: Known for its antibacterial and antioxidant activities.
2,3-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide: Another benzoxazole derivative with potential biological activities.
Uniqueness
N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide is unique due to the presence of both dichloro and fluorobenzamide groups, which enhance its chemical reactivity and biological properties. This combination of functional groups provides a distinct profile of biological activities and chemical reactivity compared to other benzoxazole derivatives.
属性
CAS 编号 |
955315-08-9 |
|---|---|
分子式 |
C20H11Cl2FN2O2 |
分子量 |
401.2 g/mol |
IUPAC 名称 |
N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide |
InChI |
InChI=1S/C20H11Cl2FN2O2/c21-13-9-16(22)18-17(10-13)25-20(27-18)12-4-2-6-15(8-12)24-19(26)11-3-1-5-14(23)7-11/h1-10H,(H,24,26) |
InChI 键 |
ZMGCEOUHSACEOQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)F)C3=NC4=C(O3)C(=CC(=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(4-bromophenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrimido[5,4-d][1,2]diazepine-2,4(3H,9H)-dione](/img/structure/B15000822.png)

![2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B15000827.png)
![[3-Amino-4-(pyridin-3-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-methoxyphenyl)methanone](/img/structure/B15000836.png)
![N-{[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl}pyridine-2-carboxamide](/img/structure/B15000837.png)
![2-[2-Methoxy-5-(5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridin-7-yl)phenoxy]acetamide](/img/structure/B15000852.png)
![3-(4-chlorophenyl)-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15000860.png)
![Ethyl 4-(4-fluorophenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B15000866.png)
![6-butyl-8-(4-ethylphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B15000873.png)
![Methyl 3-amino-2-cyano-4-(3,4-dimethoxyphenyl)-6-methyl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B15000875.png)
![N-(1,1,1,3,3,3-hexafluoro-2-{[2-(morpholin-4-yl)ethyl]amino}propan-2-yl)-3-phenylpropanamide](/img/structure/B15000881.png)
![N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-propoxybenzamide](/img/structure/B15000893.png)
![5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-N'-[(E)-thiophen-3-ylmethylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B15000904.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B15000907.png)
